molecular formula C25H19FN2O3S B2874710 2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291857-35-6

2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2874710
CAS-Nummer: 1291857-35-6
Molekulargewicht: 446.5
InChI-Schlüssel: DRFRGZAVHZSKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidinone scaffold. The structure features a 3-fluorobenzylsulfanyl group at position 2 and a 3-methoxybenzyl substituent at position 2.

Eigenschaften

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S/c1-30-19-9-5-6-16(13-19)14-28-24(29)23-22(20-10-2-3-11-21(20)31-23)27-25(28)32-15-17-7-4-8-18(26)12-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFRGZAVHZSKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzofuro-pyrimidine backbone with specific substituents that may influence its biological properties. The presence of a fluorobenzyl group and a methoxybenzyl group suggests potential interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Structural Formula

C19H17FN2O2S\text{C}_{19}\text{H}_{17}\text{F}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : Given its structural similarity to known pharmacophores, it may interact with specific receptors, influencing cellular responses.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in reducing oxidative stress.

In Vitro Studies

Recent studies have investigated the in vitro effects of this compound on different cell lines:

  • Cytotoxicity : Evaluations using the MTT assay revealed that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Studies : Flow cytometry analyses demonstrated that treatment with the compound leads to apoptosis in sensitive cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound:

  • Animal Models : Experiments conducted on murine models have shown promising results in tumor reduction when administered at specific dosages.
  • Pharmacodynamics : The compound's bioavailability and half-life were assessed, providing insights into its therapeutic window and dosing regimens.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer activity of this compound against breast cancer cells. The researchers reported:

  • Cell Line Used : MCF-7 breast cancer cells.
  • Results : The compound induced significant apoptosis and inhibited migration at concentrations as low as 10 µM.
  • : These findings suggest that the compound could be developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound:

  • Pathogens Tested : Various strains of bacteria and fungi.
  • Findings : The compound demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Implications : This suggests potential applications in treating infections caused by resistant strains.

Summary of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityMCF-7 CellsIC50 = 10 µM
Apoptosis InductionFlow CytometryIncreased apoptotic cells
AntimicrobialBacterial/Fungal StrainsMIC = 15 µg/mL (S. aureus)
Tumor ReductionMurine Model50% tumor size reduction

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related derivatives from the evidence:

Compound Name Core Scaffold Substituents (Position) Melting Point (°C) Yield (%) Key Biological Activity Reference
2-[(3-Fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuropyrimidinone 3-Fluorobenzylsulfanyl (C2), 3-Methoxybenzyl (C3) N/A N/A Not reported -
3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro-[1]benzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuropyrimidinone 3-Methoxybenzyl (C3), Thioxo (C2) N/A N/A Not reported
2-(3,4-Dihydroxyphenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (15) Benzofuropyrimidinone 3,4-Dihydroxyphenyl (C2) N/A 91.1 Antioxidant (DPPH scavenging)
7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-pyrazol-4-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Thienopyrimidinone Pyrazole (C2), Methoxyphenyl (C7, C9) 183–185 72 Not reported
3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thienopyrimidinone 3-Fluorobenzyl (C3), 3-Fluorophenyl (C7) N/A N/A Not reported

Key Observations :

  • Core Scaffold: Benzofuropyrimidinones (e.g., target compound, ) differ from thienopyrimidinones (e.g., ) in the fused heterocyclic ring, which may influence electronic properties and target selectivity.
  • Substituent Effects : The 3-fluorobenzylsulfanyl group in the target compound may enhance lipophilicity compared to hydroxyl or thioxo substituents (e.g., ). Methoxy groups (e.g., 3-methoxybenzyl) are common in improving metabolic stability .
  • Biological Activity : Antioxidant activity in compound 15 (91.1% yield) highlights the role of dihydroxyphenyl groups in radical scavenging . The absence of reported activity for the target compound suggests a need for further pharmacological profiling.
Pharmacological Comparison
  • Anticancer Activity: Thienopyrimidinones in inhibit EGFR and VEGFR-2, critical targets in cancer therapy . The target compound’s fluorobenzyl and methoxybenzyl groups may similarly modulate kinase binding.
  • Antimicrobial Activity: Schiff base-derived benzofuropyrimidinones (e.g., 4a-r in ) show moderate activity against bacteria and fungi, with 4o and 4r exhibiting potent DPPH radical scavenging at 50 μg .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.